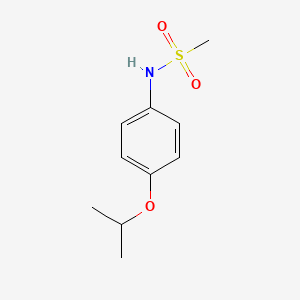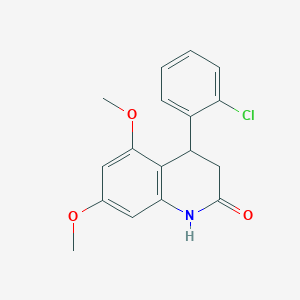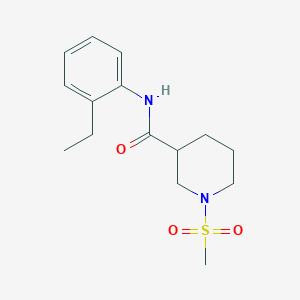![molecular formula C15H21NO4S B4414271 2,6-dimethyl-4-[3-(phenylsulfonyl)propanoyl]morpholine](/img/structure/B4414271.png)
2,6-dimethyl-4-[3-(phenylsulfonyl)propanoyl]morpholine
Descripción general
Descripción
2,6-dimethyl-4-[3-(phenylsulfonyl)propanoyl]morpholine, also known as SU6656, is a synthetic compound that belongs to the family of pyrazolopyrimidines. This compound is widely used in scientific research as a selective inhibitor of Src family kinases. Src kinases are involved in various cellular processes such as cell proliferation, differentiation, and adhesion. SU6656 has been shown to be effective in inhibiting the activity of Src kinases, making it a valuable tool for studying the role of these kinases in cellular processes.
Mecanismo De Acción
2,6-dimethyl-4-[3-(phenylsulfonyl)propanoyl]morpholine is a selective inhibitor of Src family kinases. It works by binding to the ATP-binding site of Src kinases, thereby inhibiting their activity. Src kinases are involved in various cellular processes such as cell proliferation, differentiation, and adhesion. Inhibition of Src kinases by this compound leads to a decrease in cell proliferation, migration, and invasion.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of Src kinases, leading to a decrease in cell proliferation, migration, and invasion. This compound has also been shown to induce apoptosis in cancer cells. In addition, this compound has been shown to inhibit angiogenesis, the process by which new blood vessels are formed.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 2,6-dimethyl-4-[3-(phenylsulfonyl)propanoyl]morpholine in scientific research has various advantages and limitations. One of the advantages of this compound is its selectivity for Src kinases. This allows for the specific inhibition of Src kinases without affecting other kinases. Another advantage of this compound is its ability to inhibit the activity of Src kinases both in vitro and in vivo. However, one limitation of this compound is its low solubility in water, which can make it difficult to use in certain experiments. In addition, the high cost of this compound can also be a limitation for some researchers.
Direcciones Futuras
There are several future directions for the use of 2,6-dimethyl-4-[3-(phenylsulfonyl)propanoyl]morpholine in scientific research. One potential direction is the use of this compound in combination with other inhibitors to target multiple signaling pathways. Another potential direction is the development of more potent and selective inhibitors of Src kinases. In addition, the use of this compound in preclinical studies for the treatment of cancer and other diseases is an area of ongoing research.
Aplicaciones Científicas De Investigación
2,6-dimethyl-4-[3-(phenylsulfonyl)propanoyl]morpholine has been widely used in scientific research to study the role of Src kinases in various cellular processes. It has been shown to be effective in inhibiting the activity of Src kinases in vitro and in vivo. This compound has been used to study the role of Src kinases in cell adhesion, migration, and invasion. It has also been used to study the role of Src kinases in cancer progression and metastasis.
Propiedades
IUPAC Name |
3-(benzenesulfonyl)-1-(2,6-dimethylmorpholin-4-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4S/c1-12-10-16(11-13(2)20-12)15(17)8-9-21(18,19)14-6-4-3-5-7-14/h3-7,12-13H,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQFWLMYEDLFALC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)CCS(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
43.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49728123 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[4-ethyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-isopropylphenyl)acetamide](/img/structure/B4414193.png)
![4-[(1-phenylethyl)amino]-2H-chromen-2-one](/img/structure/B4414200.png)

![6-(4-methoxyphenyl)-2-[(4-pyridinylmethyl)thio]nicotinonitrile](/img/structure/B4414228.png)
![8-[2-(diethylamino)ethyl]-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4414230.png)
![4-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4414244.png)
![1-{4-[(allylamino)methyl]-2-methoxyphenoxy}-3-(diethylamino)-2-propanol](/img/structure/B4414246.png)
![2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4414253.png)
![ethyl [1-(4-methoxy-2,3-dimethylbenzyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B4414265.png)


![N-({1-[(5-acetyl-3-thienyl)methyl]-3-piperidinyl}methyl)-3-phenylpropanamide](/img/structure/B4414298.png)
![N-allyl-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide](/img/structure/B4414300.png)
![N-(3-methylphenyl)-N'-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B4414305.png)